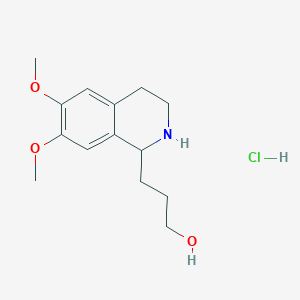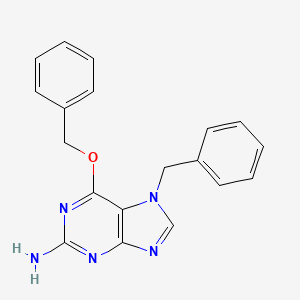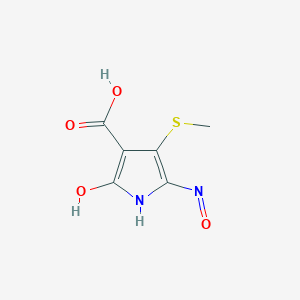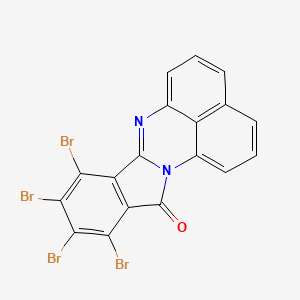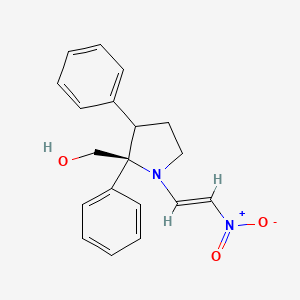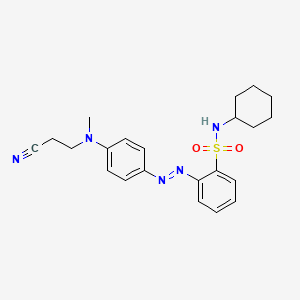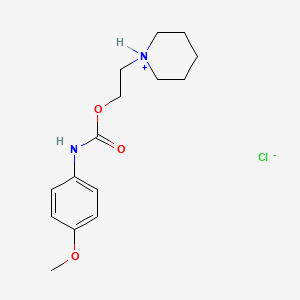
Decylthiuronium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylthiuronium chloride is a chemical compound with the molecular formula C_10H_22ClN_2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a decyl group attached to a thiuronium ion, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decylthiuronium chloride can be synthesized through the reaction of decylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Decylamine and Thiourea Reaction: Decylamine (C_10H_21NH_2) is reacted with thiourea (NH_2CSNH_2) in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid (HCl) is added to the reaction mixture to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Decylthiuronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiuronium compounds.
Wissenschaftliche Forschungsanwendungen
Decylthiuronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiuronium salts and other sulfur-containing compounds.
Biology: It is employed in biochemical studies to investigate the role of thiuronium ions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of decylthiuronium chloride involves its interaction with molecular targets through its thiuronium ion. The thiuronium ion can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include:
Binding to Nucleophiles: The thiuronium ion can bind to nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function.
Oxidation-Reduction Reactions: It can participate in redox reactions, altering the oxidative state of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylthiuronium chloride: Similar structure but with a methyl group instead of a decyl group.
Ethylthiuronium chloride: Contains an ethyl group in place of the decyl group.
Propylthiuronium chloride: Features a propyl group instead of a decyl group.
Uniqueness
Decylthiuronium chloride is unique due to its longer alkyl chain (decyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
5392-26-7 |
|---|---|
Molekularformel |
C11H25ClN2S |
Molekulargewicht |
252.85 g/mol |
IUPAC-Name |
decyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H24N2S.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
InChI-Schlüssel |
DAUFZRZYGIFXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


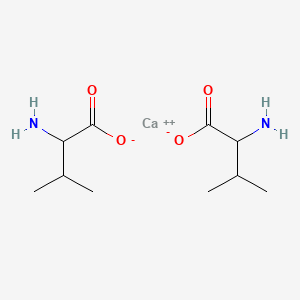
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)


